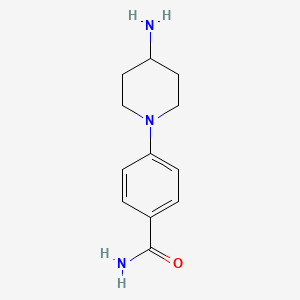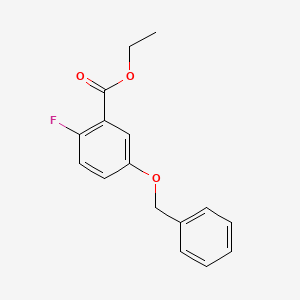![molecular formula C10H14O B13896427 3-Methylenebicyclo[3.3.1]nonan-9-one](/img/structure/B13896427.png)
3-Methylenebicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylenebicyclo[331]nonan-9-one is a bicyclic organic compound with the molecular formula C10H14O It is characterized by a bicyclo[331]nonane framework with a methylene group at the 3-position and a ketone group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylenebicyclo[3.3.1]nonan-9-one typically involves the following steps:
Cyclization Reactions: The formation of the bicyclo[3.3.1]nonane skeleton can be achieved through cyclization reactions involving suitable precursors. For example, the intramolecular aldol condensation of appropriate diketones can lead to the formation of the bicyclic structure.
Introduction of the Methylene Group: The methylene group at the 3-position can be introduced through various methods, such as the Wittig reaction or methylenation reactions using reagents like methylene triphenylphosphorane.
Oxidation to Ketone: The final step involves the oxidation of the corresponding alcohol or intermediate to form the ketone group at the 9-position. Common oxidizing agents include Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylenebicyclo[3.3.1]nonan-9-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, potassium permanganate (KMnO4)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles such as amines, halides, and organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Substituted bicyclo[3.3.1]nonane derivatives
Aplicaciones Científicas De Investigación
3-Methylenebicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylenebicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic or nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: Lacks the methylene group at the 3-position.
7-Methylenebicyclo[3.3.1]nonan-3-one: Similar structure but with the methylene group at a different position.
Bicyclo[3.3.1]nonane: Saturated analog without the ketone group.
Uniqueness
3-Methylenebicyclo[3.3.1]nonan-9-one is unique due to the presence of both a methylene group and a ketone group in the bicyclo[3.3.1]nonane framework. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-methylidenebicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H14O/c1-7-5-8-3-2-4-9(6-7)10(8)11/h8-9H,1-6H2 |
Clave InChI |
OHCHDDUKNOFKRB-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2CCCC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


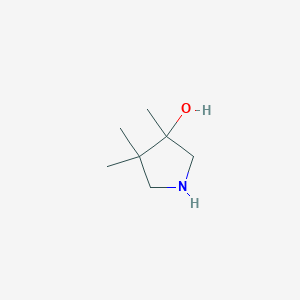

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)

![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
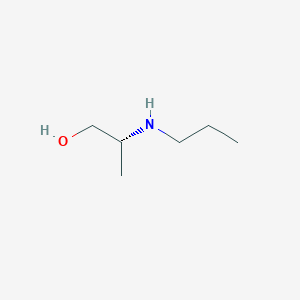
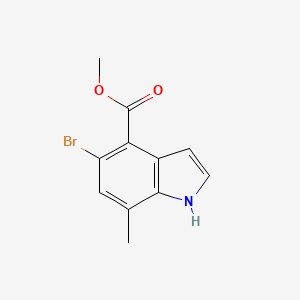

![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)
